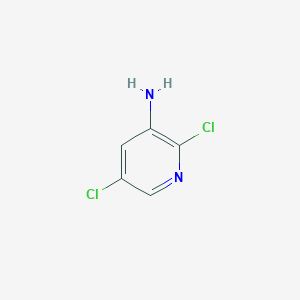

3-Amino-2,5-dichloropyridine

Beschreibung

Significance of 3-Amino-2,5-dichloropyridine as a Heterocyclic Building Block

This compound is classified as a heterocyclic building block, a category of organic compounds that are fundamental to constructing more elaborate molecules, particularly those with cyclic structures containing atoms of at least two different elements. 3wpharm.comapolloscientific.co.ukbldpharm.com Its utility stems from the pyridine (B92270) core, a six-membered aromatic ring containing one nitrogen atom, which is a common feature in many biologically active compounds. The presence of the amino group and two chlorine atoms on this ring provides multiple reactive sites, allowing for diverse chemical modifications. chemimpex.com

In the field of organic synthesis, this compound serves as a valuable intermediate for creating complex molecules. chemimpex.compharmaffiliates.com Its unique structure facilitates its participation in a variety of chemical reactions. chemimpex.com The reactivity of the amino group and the chlorine atoms can be selectively exploited to build new chemical bonds and introduce additional functional groups.

Researchers utilize this compound in several key synthetic transformations. chemimpex.com Its ability to undergo reactions such as nucleophilic substitutions, where the chlorine atoms are replaced by other groups, and various coupling reactions makes it a versatile tool for synthetic chemists. chemimpex.com These reactions are instrumental in constructing the carbon-nitrogen and carbon-carbon frameworks of larger, more intricate molecules. chemimpex.com

Key Reactions Involving this compound

| Reaction Type | Description | Relevance |

|---|---|---|

| Nucleophilic Substitution | The chlorine atoms on the pyridine ring can be replaced by various nucleophiles. chemimpex.com | Allows for the introduction of diverse functional groups to the pyridine core. chemimpex.com |

| Coupling Reactions | The compound can participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. chemimpex.com | Essential for building the molecular skeletons of complex target compounds. chemimpex.com |

The structural attributes of this compound make it a significant precursor in medicinal chemistry for the development of new therapeutic agents. chemimpex.com It acts as a crucial building block in the synthesis of biologically active compounds designed to interact with specific biological targets. chemimpex.comchemimpex.com Pharmaceutical researchers leverage this compound to create novel molecules that could lead to treatments for various diseases by targeting specific biological pathways. chemimpex.com

The broader class of halogenated pyridine derivatives, to which this compound belongs, has shown potential in several therapeutic areas. Research into similar structures has indicated possible applications as antimicrobial agents, anticancer compounds, and enzyme inhibitors. smolecule.com For instance, derivatives of 3-Amino-2-arylcarboxamido-thieno[2-3-b]pyridines have been studied for their anti-proliferative activity against cancer cell lines. mdpi.com The synthesis of these complex thienopyridines often starts from simpler, functionalized pyridine precursors.

In agrochemical research, this compound is a key intermediate used in the synthesis of various crop protection products. chemimpex.com Its structure is incorporated into molecules designed to act as herbicides, insecticides, and fungicides. chemimpex.com The development of new and more effective agrochemicals is crucial for improving crop yields and ensuring food security.

The compound serves as a foundational element in creating active ingredients for pesticides. chemimpex.com For example, it is a known intermediate in the synthesis of pyridine-based insecticides. google.com The specific arrangement of substituents on the pyridine ring is often critical to the biological activity and selectivity of the final agrochemical product, allowing for the targeting of specific pests or weeds while minimizing harm to crops.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,5-dichloropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2/c6-3-1-4(8)5(7)9-2-3/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLZPJUVEGSNIJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384131 | |

| Record name | 2,5-dichloropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78607-32-6 | |

| Record name | 2,5-dichloropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-2,5-dichloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Preparations of 3 Amino 2,5 Dichloropyridine

Established Synthetic Routes to 3-Amino-2,5-dichloropyridine

Traditional methods for preparing this compound often involve foundational organic reactions such as the chlorination of aminopyridine precursors or the reduction of a corresponding nitro compound.

The direct chlorination of 3-aminopyridine (B143674) is a potential route for synthesizing chlorinated aminopyridines. However, this method can produce a mixture of isomers, including the desired this compound, often as a by-product. For instance, the chlorination of 3-aminopyridine with agents like hydrogen peroxide and hydrochloric acid can yield 2-chloro-3-aminopyridine as the main product, with 2,5-dichloro-3-aminopyridine (an isomer of the target compound) also being formed. google.com The challenge with this approach lies in controlling the regioselectivity of the chlorination to maximize the yield of the specific 2,5-dichloro isomer and the subsequent difficulty in separating it from other polychlorinated by-products. chemicalbook.com

A more direct and high-yielding established route involves the reduction of 2,5-dichloro-3-nitropyridine (B1336234). This method selectively converts the nitro group at the 3-position to an amino group without affecting the chlorine atoms on the pyridine (B92270) ring. The process typically employs catalytic hydrogenation. sorbonne-universite.fr

In a representative procedure, 2,5-dichloro-3-nitropyridine is dissolved in a solvent such as dioxane and hydrogenated under normal pressure using Raney-nickel as the catalyst. The reaction is conducted at a temperature between 20-35°C. After the theoretical amount of hydrogen is consumed, the catalyst is filtered off, and the solvent is evaporated. The resulting residue is then crystallized to yield pure this compound. This established method has been reported to achieve yields as high as 78%.

| Parameter | Value | Source(s) |

| Starting Material | 2,5-Dichloro-3-nitropyridine | |

| Reagent | Hydrogen (H₂) | |

| Catalyst | Raney-nickel | |

| Solvent | Dioxane | |

| Temperature | 20-35°C | |

| Pressure | Normal pressure | |

| Reaction Time | 22 hours | |

| Yield | 78% | |

| Product | This compound |

Contemporary and Optimized Synthetic Approaches

Modern synthetic chemistry focuses on developing more efficient, safer, and cost-effective methods. For chlorinated aminopyridines, this includes the use of specific chlorinating agents and the optimization of reaction parameters to improve selectivity and yield.

A contemporary approach for dichlorination involves the reaction of a monochlorinated aminopyridine with N-Chlorosuccinimide (NCS), a versatile and easy-to-handle chlorinating agent. researchgate.net Specifically, the reaction of 2-amino-5-chloropyridine (B124133) with NCS is used to prepare 2-amino-3,5-dichloropyridine (B145740). researchgate.net This method avoids the use of corrosive chlorine gas and can be performed under mild conditions. The reaction proceeds via electrophilic aromatic substitution, where NCS provides the electrophilic chlorine.

The choice of solvent is critical for the success of the chlorination reaction using NCS. Research has shown that a mixed solvent system can be highly effective. A mixture of N,N-dimethyl-formamide (DMF) and methanol (B129727) is frequently employed. researchgate.net One specific protocol utilizes a 2.5:1 volume ratio of DMF to methanol. researchgate.net Other solvents mentioned in optimization studies include tert-butanol, ethanol (B145695), ethyl acetate, and propanol, which can be used alone or in combination. The optimization of the solvent system is key to achieving high product purity and yield.

Tuning the reaction temperature and time is essential for controlling the reaction and minimizing by-product formation. The reaction of 2-amino-5-chloropyridine with NCS can be carried out over a broad temperature range, from 0°C to 100°C. A specific, optimized procedure reports stirring the reaction at 45°C for 2.5 hours to achieve a high yield of 70.5% with a purity of 98.20%. researchgate.net The reaction time can vary significantly, from as short as 30 minutes to as long as 24 hours, depending on the specific reactants, solvent, and temperature used.

| Parameter | Value | Source(s) |

| Starting Material | 2-Amino-5-chloropyridine | researchgate.net |

| Reagent | N-Chlorosuccinimide (NCS) | researchgate.net |

| Solvent System | DMF/Methanol (2.5:1 v/v) | researchgate.net |

| Temperature | 45°C | researchgate.net |

| Reaction Time | 2.5 hours | researchgate.net |

| Yield | 70.5% | researchgate.net |

| Product | 2-Amino-3,5-dichloropyridine | researchgate.net |

Selective Chlorinations in Sulfuric Acid Medium

The use of a strong acid medium, such as concentrated sulfuric acid, is a key strategy for the selective chlorination of aminopyridines. guidechem.com This approach is designed to suppress the formation of polychlorinated by-products. guidechem.com In a highly acidic environment, the amino group of the pyridine ring becomes protonated. This protonation deactivates the amino group, reducing its activating effect on the pyridine ring and thus minimizing over-chlorination.

A study on the chlorination of 2-aminopyridine (B139424) demonstrated that as the concentration of sulfuric acid increases, the extent of dichlorination decreases significantly. researchgate.net In 72% sulfuric acid, only trace amounts of dichlorinated products were observed. researchgate.net This selectivity is attributed to the differences in the rate of chlorination between the protonated and non-protonated forms of the substrate. researchgate.net This method can achieve yields exceeding 75% and is suitable for large-scale production.

One patented method for preparing 2-amino-5-chloropyridine involves the direct chlorination with Cl2 in a strong acid medium like concentrated sulfuric acid, achieving yields of up to 86.8%. guidechem.com However, a significant drawback of this method is the use of a large excess of strong acid, which necessitates a substantial amount of alkali for neutralization during product separation, leading to considerable pollution. guidechem.com

Green Chemistry Principles in this compound Synthesis

In recent years, there has been a growing emphasis on incorporating green chemistry principles into the synthesis of this compound to create more environmentally friendly and sustainable processes. google.comgoogle.com

Research has focused on developing synthetic routes that utilize less hazardous materials and reduce energy consumption. One approach involves the use of hydrogen peroxide and hydrochloric acid as chlorinating agents for 3-aminopyridine, which avoids the direct use of chlorine gas and the need for a metal catalyst. guidechem.comforestsclearance.nic.in This method is considered safer, more cost-effective, and less polluting to the environment. guidechem.com

Another sustainable approach starts from maleic diester, which is condensed with nitromethane, followed by hydrogenation, cyclization, and chlorination to yield 2,5-dichloropyridine. google.com This method is noted for its high reaction selectivity, high product yield and purity, and reduced wastewater generation. google.com The raw materials are also inexpensive and readily available. google.com

The table below summarizes a sustainable synthesis route for a related compound, 2,3-dichloropyridine, highlighting the reactants and products at each stage. forestsclearance.nic.in

| Step | Reaction | Reactants | Products |

| I | Chlorination of 3-Amino Pyridine | 3-Amino Pyridine, Hydrochloric Acid, Hydrogen Peroxide | 3-Amino-2-chloropyridine (B31603), Water |

| II | Diazotization of 3-Amino-2-chloropyridine | 3-Amino-2-chloropyridine, Sodium Nitrite (B80452), Hydrochloric Acid | Diazonium Salt, Water, Sodium Chloride |

| III | Decomposition of Diazonium Salt | Diazonium Salt, Cupric Chloride Dihydrate, Hydrochloric Acid | 2,3-dichloropyridine, Nitrogen Gas |

This table illustrates a multi-step synthesis process for a related dichloropyridine, showcasing the progression of intermediates. forestsclearance.nic.in

A primary goal in the green synthesis of this compound is the minimization of hazardous by-products and waste streams. Traditional methods often produce significant amounts of polychlorinated pyridines, which are difficult to separate from the desired product. guidechem.com

The use of selective chlorination methods, such as those in a strong acid medium, helps to reduce the formation of these by-products. Additionally, processes that avoid heavy metals and corrosive gases are being developed. google.com For instance, a method for synthesizing 2-amino-3,5-dichloropyridine uses N-chlorosuccinimide as the chlorinating agent, which is a milder and safer alternative to chlorine gas. google.com

The following table details the types of waste generated in a chemical process and the methods for their disposal, reflecting a commitment to waste reduction. forestsclearance.nic.in

| Waste Type | Description | Quantity | Disposal Method |

| Solid Waste | Coal Ash | 1.5 MT/Day | Sold to brick manufacturers |

| Biomass Ash | 1 MT/Day | ||

| Hazardous Waste | ETP Sludge | 0.35 MT/Day | CHWTSDF |

| Process Residue | 13.14 MT/M | Sold to other industries |

This table provides an overview of waste management strategies in a chemical manufacturing context, emphasizing recycling and responsible disposal. forestsclearance.nic.in

Isolation and Purification Techniques for this compound

The isolation and purification of this compound are crucial steps to ensure the final product meets the required purity standards for its applications. google.comorgsyn.org

Recrystallization is a common and effective technique for purifying crude this compound. google.comorgsyn.orgcdnsciencepub.com This method involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool, which causes the desired compound to crystallize out, leaving impurities behind in the solvent. cdnsciencepub.com

The choice of solvent is critical for successful recrystallization. Solvents such as ethanol, water, ethyl acetate, methylene (B1212753) dichloride, and normal hexane (B92381) have been used for the recrystallization of related aminopyridines. google.comcdnsciencepub.com For example, 2-amino-3,5-dichloropyridine can be recrystallized from normal hexane or ethanol to achieve high purity. google.com In one instance, a crude product was recrystallized first from 80% ethanol and then twice from water (with charcoal treatment) to yield a purified product. cdnsciencepub.com Another example involves recrystallization from ethanol to obtain light yellow needles. cdnsciencepub.com

The table below shows the results of recrystallization of 2-amino-3,5-dichloropyridine using different solvents. google.com

| Embodiment | Recrystallization Solvent | Yield | Purity (GC) | Melting Point (°C) |

| 3 | Ethanol | 70.5% | 98.20% | 80-84 |

| 4 | Methylene Dichloride | 74.6% | 99.57% | 81-85 |

| 6 | Normal Hexane | 55.5% | 98.50% | 81-84 |

This table compares the effectiveness of different solvents for the recrystallization of 2-amino-3,5-dichloropyridine, a closely related compound, based on yield, purity, and melting point. google.com

Silica (B1680970) gel column chromatography is another widely used method for the purification of this compound and its derivatives. google.comrsc.org This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent). ifsc.edu.br

In this process, the crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with silica gel. kanto.co.jp A solvent or a mixture of solvents is then passed through the column, and the different components of the mixture travel down the column at different rates, allowing for their separation. ifsc.edu.br

For the purification of 2-amino-3,5-dichloropyridine, silica gel column chromatography has been employed to obtain the final product with high purity. google.com The choice of eluent is crucial for achieving good separation. A patent describes the use of silica gel column chromatography to purify a crude product, resulting in a yield of 53.1% and a purity of 96.28%. google.com Another example details the purification of a crude product via silica gel column chromatography to yield a light yellow solid. google.com The use of spherical silica gel can lead to more uniform column beds and enhanced resolution compared to irregularly shaped silica gel. kanto.co.jp

Comparative Analysis of Synthetic Efficiencies and Yields

The synthesis of this compound can be achieved through various chemical pathways, with the efficiency and final yield being critical metrics for evaluating the practicality of each method. The primary routes involve the reduction of a nitro-substituted precursor and catalytic amination reactions. A comparative analysis reveals significant differences in their effectiveness.

One of the most well-documented and efficient methods for preparing this compound is the reduction of 2,5-dichloro-3-nitropyridine. This process typically involves catalytic hydrogenation. For instance, using Raney-nickel as the catalyst in a dioxane solvent, the hydrogenation of 2,5-dichloro-3-nitropyridine can yield this compound in high purity. Research has demonstrated that this method can achieve a theoretical yield of up to 78%. prepchem.com The reaction proceeds under normal pressure at temperatures between 20-35°C, making it a relatively mild and effective approach. prepchem.com Another common reduction method for nitro groups on pyridine rings involves the use of iron powder in an acidic medium, such as acetic acid, which is a widely used technique for synthesizing various aminopyridines. prepchem.com

Advanced synthetic strategies include palladium-catalyzed amination reactions, which are a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. acs.orgcas.cz The amination of dihalopyridine precursors, such as 2,5-dibromopyridine (B19318) or 2,5-dichloropyridine, represents a more direct approach. However, the regioselectivity of these reactions can be a challenge, often yielding a mixture of isomers. For example, the palladium-catalyzed amination of 2,5-dibromopyridine can be non-selective, producing the desired product alongside its isomer and di-substituted byproducts. sorbonne-universite.fr The choice of ligand is crucial in directing the selectivity and improving the yield. For instance, using BINAP as a ligand in the Pd-catalyzed amination of 5-Bromo-2-chloropyridine with a specific amine resulted in a 65% yield of the desired product. sorbonne-universite.fr

Another synthetic pathway involves the direct chlorination of aminopyridine precursors. For example, the synthesis of the isomeric 2-Amino-3,5-dichloropyridine can be accomplished by reacting 2-amino-5-chloropyridine with N-chlorosuccinimide. google.comchemicalbook.com This method has been reported to produce yields of approximately 70.5%, demonstrating its viability, though it is for a different isomer. google.comchemicalbook.com

The following table provides a comparative overview of the efficiencies and yields for the synthesis of this compound and related aminodichloropyridines, illustrating the varying effectiveness of different synthetic methodologies.

Interactive Data Table: Comparison of Synthetic Routes to Aminodichloropyridines

| Target Compound | Starting Material | Reagents/Catalyst | Solvent | Yield (%) | Reference |

| This compound | 2,5-dichloro-3-nitropyridine | Raney-nickel, H₂ | Dioxane | 78% | prepchem.com |

| 3-Amino-5,6-dichloropyridine | 2,3-dichloro-5-nitropyridine | Iron powder, Acetic Acid | Water/Acetic Acid | Not specified | prepchem.com |

| N¹-(Adamantan-1-ylmethyl)-5-bromo-2-chloropyridin-3-amine | 5-Bromo-2-chloropyridine | Adamantylalkyl amine, Pd(dba)₂/BINAP | Not specified | 65% | sorbonne-universite.fr |

| 2-Amino-3,5-dichloropyridine | 2-amino-5-chloropyridine | N-chlorosuccinimide (NCS) | DMF/Methanol | 70.5% | google.comchemicalbook.com |

| 4-Amino-2,6-dichloro-3-nitropyridine | 4-amino-2,6-dichloropyridine | Potassium nitrate, H₂SO₄ | Not specified | 43% | researchgate.net |

This comparative analysis indicates that the reduction of a pre-functionalized nitro-pyridine is a highly efficient method for producing this compound, offering excellent yields. While advanced catalytic methods like palladium-catalyzed amination provide powerful tools for C-N bond formation, their efficiency can be contingent on controlling regioselectivity, which often requires careful optimization of catalysts and reaction conditions. Direct chlorination of aminopyridines also presents a viable route, with yields comparable to reduction methods, although this has been primarily documented for isomeric products.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy of 3-Amino-2,5-dichloropyridine

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound. An extensive analysis of the vibrational spectra of this compound has been performed, supported by computational methods like Density Functional Theory (DFT). researchgate.net

The FT-IR spectrum of this compound reveals characteristic absorption bands corresponding to the various functional groups and vibrational modes within the molecule. The experimental spectrum is often compared with theoretical spectra calculated using DFT methods to achieve a precise assignment of the vibrational bands. researchgate.nettandfonline.com Key vibrational modes identified in the FT-IR spectrum include N-H stretching vibrations from the amino group, C-H stretching from the pyridine (B92270) ring, and vibrations involving the carbon-nitrogen and carbon-chlorine bonds.

Table 1: Selected FT-IR Vibrational Frequencies and Assignments for this compound

| Frequency (cm⁻¹) | Vibrational Assignment | Description |

|---|---|---|

| 3400 - 3300 | N-H Stretching | Vibrations of the amino (-NH₂) group. instanano.com |

| 3100 - 3000 | C-H Stretching | Aromatic C-H stretching of the pyridine ring. instanano.com |

| 1600 - 1450 | C=C and C=N Stretching | Ring stretching vibrations within the pyridine core. |

| 1350 - 1250 | C-N Stretching | Stretching vibration of the bond between the ring and the amino group. researchgate.net |

Note: The exact frequencies can vary based on experimental conditions. The data presented is a representative range for the assigned functional groups.

Complementing FT-IR, the FT-Raman spectrum provides information on the vibrational modes of this compound. researchgate.net Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, offering a more complete picture of the molecule's vibrational framework. The combination of both FT-IR and FT-Raman allows for a comprehensive assignment of the fundamental vibrational modes. iiste.org

Table 2: Selected FT-Raman Vibrational Frequencies and Assignments for this compound

| Frequency (cm⁻¹) | Vibrational Assignment | Description |

|---|---|---|

| 3100 - 3000 | C-H Stretching | Symmetric stretching of aromatic C-H bonds. |

| 1600 - 1550 | Ring Stretching | Symmetric stretching vibrations of the pyridine ring. |

| 1300 - 1200 | C-N Stretching | Vibration of the C-NH₂ bond. |

| 800 - 700 | Ring Breathing Mode | Collective, symmetric in-plane vibration of the pyridine ring. |

Note: The data presented is representative. Detailed experimental and theoretical studies provide precise wavenumber assignments.

To accurately assign each vibrational mode, a Potential Energy Distribution (PED) analysis is often performed. tandfonline.comnih.gov PED analysis quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode. nih.govnih.gov For this compound, this analysis helps to resolve complex regions of the spectrum where multiple vibrational modes are coupled, ensuring a definitive assignment for each observed band in the FT-IR and FT-Raman spectra. researchgate.net This computational tool is indispensable for a thorough interpretation of the vibrational spectra of complex molecules. nih.gov

Electronic Spectroscopy and Properties

Electronic spectroscopy, primarily UV-Visible spectroscopy, investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. libretexts.orglibretexts.org This technique provides insights into the molecule's electronic structure, including the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The absorption of UV or visible radiation by a molecule corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. shu.ac.uk In organic molecules like this compound, these absorptions are typically due to π → π* and n → π* transitions associated with the aromatic ring and the lone pair electrons on the nitrogen and chlorine atoms. shu.ac.ukyoutube.com The UV-Visible spectrum of this compound is characterized by absorption bands whose wavelengths (λ_max_) correspond to specific electronic transitions. researchgate.net The energy gap between the HOMO and LUMO for this compound has been calculated to understand its charge transfer characteristics. researchgate.net

Table 3: Typical Electronic Transitions in Aromatic Amines

| Transition Type | Description | Typical Wavelength Region |

|---|---|---|

| π → π* | Excitation of an electron from a π bonding orbital to a π* antibonding orbital. | Shorter wavelength, high intensity. |

The surrounding solvent can influence the electronic transitions of a molecule, leading to shifts in the absorption maxima. shu.ac.ukresearchgate.net This phenomenon, known as solvatochromism, was studied for this compound by recording its UV-Visible spectra in various solvents of differing polarity, such as water, DMSO, ethanol (B145695), and methanol (B129727). researchgate.net The interaction between the solute (this compound) and the solvent molecules can alter the energy levels of the ground and excited states. scribd.com

Generally, n → π* transitions experience a hypsochromic (blue) shift to shorter wavelengths with increasing solvent polarity. shu.ac.uk This is due to the increased solvation and stabilization of the lone pair electrons in the ground state. shu.ac.uk Conversely, π → π* transitions often show a bathochromic (red) shift to longer wavelengths in more polar solvents. researchgate.net Analysis of these shifts provides valuable information about the nature of the electronic transitions and the intermolecular interactions between the compound and the solvent. researchgate.netsemanticscholar.org

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Water |

| DMSO (Dimethyl sulfoxide) |

| Ethanol |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Specific ¹H and ¹³C NMR spectroscopic data for this compound, which would be essential for confirming its molecular structure, are not reported in the searched scientific literature. This information is crucial for assigning the chemical shifts and coupling constants of the protons and carbon atoms in the pyridine ring and the amino group, which in turn elucidates the precise arrangement of substituents.

X-ray Diffraction Studies

Without crystallographic data from X-ray diffraction studies, an analysis of the crystal packing and the nature of intermolecular interactions (such as hydrogen bonding, halogen bonding, or π-π stacking) for this compound cannot be conducted. This information is fundamental to understanding the solid-state properties of the compound.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods calculate the total energy of a system based on its electron density, which is then used to determine various molecular properties. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used hybrid functional for such investigations on organic molecules. While specific, comprehensive DFT studies on 3-Amino-2,5-dichloropyridine are not prominently available in the cited literature, the principles and expected outcomes can be understood from studies on analogous compounds like 2,3-Dichloropyridine and 4-Amino-3,5-dichloropyridine. iucr.orgnih.govresearchgate.net

A fundamental application of DFT is the determination of the equilibrium geometry of a molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. The resulting optimized structure provides predictions of key geometrical parameters.

For a molecule like this compound, this analysis would yield the bond lengths between all constituent atoms (C-C, C-N, C-H, C-Cl), the bond angles (e.g., C-N-C in the pyridine (B92270) ring), and the dihedral angles, which define the molecule's three-dimensional shape. For instance, in a related compound, 4-Amino-3,5-dichloropyridine, the C1—N1—C5 bond angle was determined to be 116.4 (5)°, indicating sp² hybridization of the ring nitrogen atom. nih.gov Similar calculations for this compound would reveal the planarity of the pyridine ring and the orientation of the amino and chloro substituents.

Table 1: Predicted Geometrical Parameters (Illustrative) This table illustrates the type of data obtained from a DFT geometry optimization. The values are hypothetical for this compound and are based on typical bond lengths and angles for similar molecules.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C2-Cl | ~1.74 Å |

| C5-Cl | ~1.74 Å | |

| C3-N(H₂) | ~1.37 Å | |

| N1-C2 | ~1.34 Å | |

| Bond Angle | C2-C3-C4 | ~119° |

| C3-C2-N1 | ~123° | |

| Cl-C2-N1 | ~116° | |

| Dihedral Angle | Cl-C5-C4-C3 | ~0° (planar) |

Following geometry optimization, DFT calculations can be used to compute the harmonic vibrational frequencies of the molecule. These theoretical frequencies correspond to the fundamental modes of vibration (stretching, bending, twisting) and are used to predict and interpret experimental infrared (IR) and Raman spectra. A study on the related compound 3-Amino-2,5-dichlorobenzoic acid utilized DFT to assign its 45 normal vibrational modes. researchgate.net

The calculated vibrational wavenumbers are often systematically scaled to correct for anharmonicity and the approximations inherent in the theoretical method, leading to excellent agreement with experimental data. researchgate.net For this compound, this analysis would predict the characteristic stretching frequencies for the N-H bonds in the amino group, C-Cl stretching modes, and the various C-C and C-N stretching and bending vibrations of the pyridine ring.

Table 2: Predicted Vibrational Frequencies (Illustrative) This table shows examples of vibrational modes and their predicted frequencies. The values are representative and not specific calculated data for this compound.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Asymmetric Stretch | Amino (-NH₂) | ~3500 cm⁻¹ |

| N-H Symmetric Stretch | Amino (-NH₂) | ~3400 cm⁻¹ |

| C=C/C=N Ring Stretch | Pyridine Ring | ~1600-1400 cm⁻¹ |

| C-N Stretch | Aromatic Amine | ~1300 cm⁻¹ |

| C-Cl Stretch | Chloro-aromatic | ~750 cm⁻¹ |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in understanding the electronic properties and chemical reactivity of a molecule. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity.

The energy gap (ΔE) between the HOMO and LUMO is a key parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.govmdpi.com A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the ground state. nih.gov DFT calculations for 2,3-Dichloropyridine, for example, determined a HOMO-LUMO gap of 5.75 eV. researchgate.net Similar analysis for this compound would reveal how the amino and chloro substituents modulate the electronic properties of the pyridine ring. From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness (η), chemical potential (µ), and the global electrophilicity index (ω) can be calculated to further quantify reactivity. mdpi.com

Table 3: Frontier Orbital Energies and Reactivity Descriptors (Illustrative) This table demonstrates the type of data derived from a HOMO-LUMO analysis, using values for the related 2,3-Dichloropyridine as a reference. researchgate.net

| Parameter | Symbol | Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -7.47 |

| LUMO Energy | ELUMO | -1.72 |

| Energy Gap | ΔE | 5.75 |

| Chemical Hardness | η | 2.875 |

| Chemical Potential | µ | -4.595 |

| Electrophilicity Index | ω | 3.66 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP surface is plotted over the molecule's electron density, with different colors representing varying electrostatic potential values.

Typically, regions of negative potential (shown in red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and indicate sites for nucleophilic attack. For this compound, an MEP analysis would likely show a negative potential around the nitrogen atom of the pyridine ring and the amino group due to the presence of lone pairs of electrons. Conversely, positive potentials would be expected around the hydrogen atoms of the amino group. mdpi.com

Advanced Quantum Chemical Analyses

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized Lewis-like structures (bonds and lone pairs). uni-muenchen.de This method is used to investigate intramolecular interactions, charge delocalization, and hyperconjugative effects that contribute to molecular stability.

The analysis examines the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is estimated using second-order perturbation theory. uni-muenchen.de A larger stabilization energy (E(2)) associated with a donor-acceptor interaction indicates a more significant delocalization of electron density. For this compound, NBO analysis could quantify the delocalization of the nitrogen lone pair of the amino group into the antibonding orbitals of the pyridine ring, as well as other intramolecular charge transfer effects involving the electronegative chlorine atoms.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,3-Dichloropyridine |

| 4-Amino-3,5-dichloropyridine |

Atoms in Molecules (AIM) Theory and Topological Analysis

The Quantum Theory of Atoms in Molecules (AIM) is a powerful model used to analyze the topology of the electron density (ρ(r)) within a molecule. This analysis allows for a rigorous definition of atoms, chemical bonds, and molecular structure based on the distribution of electrons.

Key aspects of an AIM analysis include locating critical points in the electron density field where the gradient of the density is zero. Of particular importance are Bond Critical Points (BCPs), which are found between two interacting atoms. The properties at these BCPs provide quantitative information about the nature of the chemical bond:

Electron Density (ρ(r)) : The magnitude of electron density at a BCP correlates with the bond order; higher values suggest stronger bonds.

Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a shared interaction, characteristic of covalent bonds where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) indicates a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region.

For this compound, an AIM analysis would characterize the covalent bonds within the pyridine ring and the amino group, as well as weaker intramolecular non-covalent interactions, such as those potentially involving the chlorine atoms and the amino group's hydrogen atoms.

Reduced Density Gradient (RDG) and Electron Localization Function (ELF)

Reduced Density Gradient (RDG) and Electron Localization Function (ELF) are two complementary methods for visualizing chemical interactions and electron distribution.

Reduced Density Gradient (RDG) : This technique is particularly useful for identifying and visualizing non-covalent interactions (NCIs). By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue, different types of interactions can be distinguished. The resulting 3D plots show surfaces between atoms, which are color-coded to represent the nature of the interaction:

Blue surfaces indicate strong, attractive interactions like hydrogen bonds.

Green surfaces denote weak, delocalized interactions such as van der Waals forces.

Red surfaces signify strong repulsive interactions, often found within sterically crowded regions or inside rings. An RDG analysis of this compound would map out the landscape of its intramolecular and intermolecular non-covalent interactions, highlighting potential hydrogen bonding and van der Waals contacts that influence its conformation and crystal packing.

Electron Localization Function (ELF) : ELF is a measure of the probability of finding an electron near a reference electron. It provides a clear, intuitive picture of electron localization in a molecule. ELF values range from 0 to 1. Regions with high ELF values (approaching 1) correspond to areas where electrons are highly localized, such as in covalent bonds, lone pairs, and atomic cores. In an ELF map of this compound, distinct basins of high localization would be expected for the C-C, C-N, C-H, and N-H covalent bonds, as well as for the lone pairs on the nitrogen and chlorine atoms.

Non-Linear Optical (NLO) Properties Investigations

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electric field, such as that from a high-intensity laser. These materials are vital for applications in optoelectronics, including frequency conversion and optical switching. Computational methods are frequently used to predict the NLO potential of new organic molecules.

Polarizability (α) : Polarizability describes the deformability of the electron cloud of a molecule in the presence of an external electric field. It quantifies how easily the dipole moment can be induced. Molecules with delocalized π-electron systems, like the pyridine ring in this compound, often exhibit significant polarizability.

The most important predictor of a molecule's NLO response is the first hyperpolarizability (β). This tensor quantity measures the second-order (non-linear) response of the molecule to an electric field. A large β value is a primary indicator that a molecule may be a good candidate for second-harmonic generation and other NLO applications. The total hyperpolarizability (β_tot) is calculated from the individual tensor components. The value is often compared to that of a standard NLO material, such as urea, to gauge its potential. For a molecule like this compound, the presence of both electron-donating (amino) and electron-withdrawing (chloro and the pyridine nitrogen) groups can create the intramolecular charge-transfer character that is known to enhance hyperpolarizability.

Energy Framework Analysis

Energy framework analysis is a computational tool used to investigate the intermolecular interaction energies within a crystal lattice. This method provides a visual and quantitative understanding of the forces that govern crystal packing and stability. Based on the crystal structure, interaction energies between a central molecule and its neighbors are calculated and partitioned into electrostatic, polarization, dispersion, and repulsion components.

Electrostatic (Coulombic) Energy : Arises from the interaction between the static charge distributions of the molecules.

Dispersion Energy : Represents the attractive van der Waals forces.

The results are often visualized as "frameworks," where the thickness of cylinders connecting molecular centroids is proportional to the magnitude of the interaction energy. This allows for an intuitive grasp of the most significant packing motifs. Although specific data for this compound is not available, a published study on its isomer, 4-Amino-3,5-dichloropyridine , revealed that Coulombic interactions make a considerable contribution to its total energy and crystal packing researchgate.netnih.goviucr.org. A similar analysis on this compound would be necessary to determine the specific energetic contributions governing its solid-state architecture.

Solvation Effects on Electronic and Spectroscopic Properties

The properties of a molecule can be significantly influenced by its environment, particularly by the solvent it is dissolved in. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these effects. By performing calculations on a molecule within a simulated solvent environment, researchers can predict how properties change as a function of solvent polarity.

This is particularly relevant for spectroscopic properties, where changes in the solvent can lead to shifts in absorption and emission wavelengths (solvatochromism). For NLO properties, the calculated dipole moment, polarizability, and hyperpolarizability can also vary significantly between the gas phase and different solvents. An investigation into the solvation effects on this compound would provide crucial information on how its electronic behavior and potential applications might change in different chemical environments.

Chemical Reactivity and Derivatization of 3 Amino 2,5 Dichloropyridine

Nucleophilic Substitution Reactions of Chlorine Atoms

The pyridine (B92270) ring in 3-amino-2,5-dichloropyridine is activated towards nucleophilic aromatic substitution (SNAr) at the carbon atoms bearing the chlorine atoms. Generally, positions 2 and 4 (or 6) of the pyridine ring are electronically deficient and thus more susceptible to nucleophilic attack. In this molecule, the chlorine atoms are at the C-2 and C-5 positions.

The regioselectivity of substitution is a critical aspect. For dichloropyridines, the position of substitution is influenced by several factors, including the electronic effects of other substituents, the nature of the nucleophile, and the reaction conditions. researchgate.netrsc.org The amino group at C-3 is electron-donating, which can influence the reactivity of the adjacent C-2 chlorine. Conversely, the pyridine nitrogen activates the C-2 position towards attack. Studies on related 2,4-dichloropyridines show that while the C-4 position is typically more reactive, the presence of specific ligands or substituents can reverse this selectivity, favoring substitution at C-2. nih.govnih.gov In the case of 2,5-dichloropyridine, ligand-free palladium-catalyzed conditions have been shown to favor unprecedented C-5 selective cross-coupling. nih.gov For 3-substituted 2,6-dichloropyridines, bulky substituents at the 3-position can direct nucleophilic attack to the more sterically accessible 6-position. researchgate.net

The chlorine atoms can be displaced by various nucleophiles, a reaction fundamental to its use as a synthetic intermediate. chemimpex.com For instance, related chloropyridines undergo substitution with amines, alkoxides, and thiols.

Table 1: Examples of Nucleophilic Substitution on Related Dichloropyridines

| Substrate | Nucleophile | Product Position | Conditions |

|---|---|---|---|

| 2,4-Dichloropyridine | Benzyl alcohol | C-4 | N/A |

| 2,6-Dichloro-3-cyanopyridine | 1-Methylpiperazine | C-6 favored | Acetonitrile |

| 2,6-Dichloro-3-carboxypyridine | 1-Methylpiperazine | C-2 favored | Acetonitrile |

| 2,5-Dichloropyridine | Phenylboronic acid | C-5 (selective) | Ligand-free Pd catalysis |

Reactions Involving the Amino Group

The amino group at the C-3 position is a key functional handle for derivatization. Its reactivity is typical of aromatic amines, though modulated by the electronic influence of the pyridine ring and chloro-substituents.

Common reactions involving the amino group include:

Acylation: The amino group can be readily acylated. For example, 3-aminopyridine (B143674) can be acetylated using acetic anhydride (B1165640) in an aqueous system. researchgate.net This reaction is often used to protect the amino group or to introduce new functionalities.

Diazotization: As a primary aromatic amine, the amino group can undergo diazotization upon treatment with a source of nitrous acid (e.g., NaNO2 in acid) to form a diazonium salt. google.comtpu.ru Pyridine-3-diazonium salts are relatively stable compared to their 2- and 4-isomers and can be converted into a variety of other functional groups (e.g., -OH, -I) through subsequent reactions. tpu.ruresearchgate.net This provides a powerful route for further functionalization. google.com For instance, anhydrous diazotization of 3-aminopyridines can be used to synthesize 3-substituted pyridines. google.com

Directing Group: The amino group can act as a directing group in electrophilic substitutions, although the pyridine ring itself is generally deactivated towards such reactions. Protonation of the amino group under strongly acidic conditions can diminish its activating effect.

Catalytic Transformations Utilizing this compound

The halogenated pyridine structure of this compound makes it an excellent substrate for various transition-metal-catalyzed cross-coupling reactions. These reactions are pivotal for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for coupling reactions involving halopyridines. nbu.ac.inmdpi.comacs.org Suzuki-Miyaura coupling, which pairs the halide with a boronic acid, is a common strategy. mdpi.comsumitomo-chem.co.jp For example, 3-amino-2-chloropyridine (B31603) has been successfully used in Suzuki reactions with high yields when a Pd(II)/C catalyst is employed. sumitomo-chem.co.jp The choice of ligand is crucial for controlling selectivity in dihalopyridines. nih.gov

Rhodium-Catalyzed Reactions: Rhodium catalysts are effective for the C-H activation and functionalization of pyridines. organic-chemistry.orgacs.orgrsc.orgnih.govresearchgate.net These methods allow for the direct introduction of new functional groups onto the pyridine ring without pre-functionalization. For instance, Rh(III)-catalyzed reactions of α,β-unsaturated ketoximes with alkynes can produce highly substituted pyridines. organic-chemistry.org

Functionalization of the Pyridine Ring

Beyond the substitution of existing groups, new functionalities can be introduced directly onto the vacant C-H positions of the pyridine ring. The primary vacant positions on this compound are C-4 and C-6.

C-H Activation/Functionalization: As mentioned, transition metal catalysis, particularly with rhodium, provides a powerful tool for the direct functionalization of pyridine C-H bonds. acs.orgresearchgate.net This allows for the installation of alkyl or other groups at specific positions. researchgate.net

Lithiation: Directed ortho-metalation is another strategy. While the chlorine atoms are deactivating, the pyridine nitrogen can direct lithiation to the C-2 or C-6 positions. However, the presence of other substituents complicates the regioselectivity.

Derivatization Strategies for Novel Compound Synthesis

The reactivity of this compound at its amino and chloro groups makes it a versatile starting material for synthesizing a wide array of novel compounds with specific functions. chemimpex.com

The pyridine nitrogen and the exocyclic amino group are both potential coordination sites, allowing derivatives of this compound to act as ligands for metal ions. The synthesis of such ligands and their subsequent complexation with metals can lead to materials with interesting catalytic or biological properties.

For example, related aminopyridines are known to form complexes with various metals. nbu.ac.in The pyridine nitrogen atom readily coordinates to transition metals like rhodium and iridium, forming catalysts for processes like C-H activation or hyperpolarization. acs.org Pyridine derivatives are also key components in the structure of Metal-Organic Frameworks (MOFs). researchgate.netacs.orgiucr.orgnih.govresearchgate.net

Table 2: Examples of Coordination Complexes with Pyridine-based Ligands

| Metal Center | Ligand Type | Application/Area |

|---|---|---|

| Rhodium(III) | N-Heterocyclic Carbene–Pyridyl | C-H Activation Catalysis acs.org |

| Iridium | 3,5-Dichloropyridine (B137275) | SABRE Hyperpolarization |

| Zinc, Cadmium, Cobalt | Pyridine-dicarboxylate | Metal-Organic Frameworks (MOFs) researchgate.net |

| Magnesium | Pyridine derivatives | Photoinduced Electron-Transfer acs.orgnih.gov |

The functional groups on this compound allow it to be incorporated into larger molecular architectures, serving as a precursor for advanced materials. chemimpex.com

Polymers and Coatings: The compound is cited as a precursor for synthesizing polymers and other materials. Its difunctional nature (two reactive chlorine atoms) and the additional amino group allow for its use as a monomer or cross-linking agent to create polymers with specific properties like enhanced durability. chemimpex.com

Energetic Materials: The pyridine scaffold, when appropriately substituted with nitro and amino groups, is a core component of some energetic materials. For instance, related aminodichloropyridines can be converted through nitration and substitution steps into highly nitrated, high-energy compounds. ontosight.ai

Development of Pharmaceutical Intermediates

This compound serves as a crucial precursor in medicinal chemistry for the synthesis of complex molecules investigated as potential therapeutic agents. chemimpex.com Its structure is a key component in the formation of aromatic amides, a class of compounds frequently explored in drug discovery.

A significant application is its use in the synthesis of N-(2,5-dichloropyridin-3-yl) aromatic amides. In a documented synthetic pathway, this compound is reacted with a substituted benzoyl chloride derivative. The reaction proceeds as a nucleophilic acyl substitution, where the amino group of the dichloropyridine attacks the carbonyl carbon of the acid chloride. This forms a new amide bond, linking the pyridine and benzene (B151609) rings. The reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine, which neutralizes the hydrogen chloride (HCl) byproduct generated during the reaction. google.comgoogle.com

This method provides a direct route to elaborate the structure of this compound into more complex target molecules for pharmaceutical research. The resulting amide intermediates can be further modified or screened for biological activity. google.comgoogle.com

Table 1: Key Compounds in the Synthesis of Pharmaceutical Intermediates

| Compound Name | Role in Synthesis |

| This compound | Starting material / Pyridine building block |

| Substituted Benzoyl Chloride | Acylating agent / Aromatic building block |

| Triethylamine | Base (HCl scavenger) |

| N-(2,5-dichloropyridin-3-yl) Aromatic Amide | Product / Pharmaceutical intermediate |

Synthesis of Agrochemical Intermediates

In the field of agricultural science, this compound is a recognized intermediate for the creation of new agrochemicals, including herbicides and fungicides. chemimpex.com The presence of multiple halogen atoms on the pyridine ring is a feature often associated with biologically active compounds in crop protection. For instance, increased halogen content can enhance antifungal properties.

One notable synthetic route involves the transformation of the amino group into other functionalities via diazotization, followed by substitution. In a process described in a Korean patent, this compound is treated with sodium nitrite (B80452) (NaNO₂) in the presence of hydrogen fluoride (B91410) (HF). google.com This reaction first converts the amino group (-NH₂) into a diazonium salt (-N₂⁺). This diazonium group is an excellent leaving group and can be subsequently replaced by a fluoride atom in a Sandmeyer-type reaction, yielding a fluorinated dichloropyridine derivative.

The resulting 3-fluoro-2,5-dichloropyridine is a valuable intermediate, as the introduction of fluorine can significantly alter the biological efficacy of a molecule. Pyridine derivatives containing fluorine are components of numerous modern herbicides. This specific transformation showcases the utility of this compound as a foundational molecule for accessing complex halogenated pyridines for agrochemical development. google.com

Table 2: Key Compounds in the Synthesis of Agrochemical Intermediates

| Compound Name | Role in Synthesis |

| This compound | Starting material |

| Sodium Nitrite (NaNO₂) | Diazotizing agent |

| Hydrogen Fluoride (HF) | Fluorine source and reaction medium |

| 3-Fluoro-2,5-dichloropyridine | Product / Agrochemical intermediate |

Applications in Advanced Chemical Synthesis and Materials Science

3-Amino-2,5-dichloropyridine as a Versatile Synthetic Intermediatechemimpex.com

This compound is a highly versatile compound in organic synthesis due to its unique molecular structure, which includes a pyridine (B92270) ring substituted with two chlorine atoms and an amino group. chemimpex.com This specific arrangement of functional groups enhances its reactivity and makes it a valuable building block for creating more complex molecules. chemimpex.com Its stability and reactivity in various chemical reactions, such as nucleophilic substitutions and coupling reactions, position it as a key ingredient in the development of new materials and therapeutic agents. chemimpex.com

Precursor in Pharmaceutical Developmentchemimpex.comaladdin-e.com

In the pharmaceutical industry, this compound serves as a crucial starting material or intermediate in the synthesis of a wide range of biologically active compounds. chemimpex.comguidechem.com Its structural framework is incorporated into molecules designed to interact with specific biological targets, leading to the development of new therapeutic agents. chemimpex.com The presence of the amino and chloro groups allows for diverse chemical modifications, enabling the synthesis of a library of compounds for screening and development of new drugs. chemimpex.comontosight.ai

Building Block for Agrochemicalschemimpex.comaladdin-e.com

The compound is a key intermediate in the production of various agrochemicals, particularly herbicides and insecticides. chemimpex.com Its structure is a fundamental component in the synthesis of active ingredients that help protect crops and improve agricultural yields. chemimpex.com The versatility of this compound allows for the creation of pesticides with specific modes of action. chemimpex.comguidechem.com

Role in Specialty Polymers and Resinschemimpex.com

In the field of materials science, this compound and its derivatives are explored for the creation of specialty polymers and materials with customized properties. chemimpex.comsmolecule.com The reactive sites on the molecule allow it to be incorporated into polymer chains, influencing the thermal, mechanical, and electronic properties of the resulting materials. smolecule.com Research in this area includes the development of novel functional materials for various advanced applications. ontosight.aismolecule.com

Exploration in Medicinal Chemistrybiosynth.com

The unique chemical structure of dichlorinated aminopyridines, including isomers like this compound, makes them subjects of interest in medicinal chemistry for their potential biological activities. cymitquimica.com

Inhibitory Actions (e.g., DNA and Protein Synthesis)

Some isomers of dichlorinated aminopyridines have been investigated for their potential to inhibit critical cellular processes. For instance, 2-Amino-3,5-dichloropyridine (B145740) has demonstrated the ability to inhibit DNA and protein synthesis in cancer cells, suggesting a potential avenue for anticancer research. biosynth.com

Potential as Enzyme Substrates and Cofactors

The role of pyridine derivatives in enzyme catalysis is an area of ongoing research. While specific data on this compound as a direct enzyme substrate or cofactor is limited, related structures are known to interact with enzymes. For example, certain aminopyridine derivatives can act as substrates for various enzymes. biosynth.com Furthermore, complex protein-derived cofactors, which can be formed from modified amino acid side chains, are crucial for expanding the catalytic capabilities of enzymes. nih.gov

Molecular Docking Studies and Biological Activity Prediction

Computational methods, particularly molecular docking, are instrumental in predicting the biological activity of derivatives of this compound. dntb.gov.uascispace.comresearchgate.net These studies simulate the interaction between a small molecule (ligand) and a macromolecular target, typically a protein, to predict the binding mode and affinity. ontosight.ai This approach allows for the theoretical screening of compounds and helps in understanding their potential as inhibitors or modulators of specific biological targets. researchgate.net

Molecular docking studies have been employed to evaluate the binding interactions of various dichloropyridine derivatives. ontosight.ai For instance, the structure of certain synthesized compounds has been compared to active proteins like Nicotinamide Phosphoribosyltransferase (NAMPT) to investigate biomolecular interactions, which is valuable for calculating the activities of newly designed inhibitors. researchgate.net The dichloropyridine moiety itself is recognized as a key pharmacophore, and its presence can be crucial in determining a compound's binding mode and affinity for enzymes or receptors. ontosight.ai Docking simulations for derivatives have been performed using programs like AutoDockVina to evaluate theoretical binding affinities against targets such as human microsomal cytochrome protein P450. researchgate.net These computational evaluations help to understand the electronic properties and reactivity of the molecules, providing insights into potential electrophilic and nucleophilic attack sites. researchgate.netnih.gov

The investigation of binding affinities through molecular docking provides specific quantitative predictions of how strongly a compound may bind to a protein target. These studies are crucial for prioritizing compounds for further experimental testing in drug discovery and development. Derivatives of this compound have been studied against several important protein targets.

A notable example is the derivative BS224, which was investigated as a potential next-generation PET ligand. nih.gov Docking simulations showed that BS224 has a high binding affinity for the 18 kDa translocator protein (TSPO), a target implicated in neuroinflammation. nih.gov The calculated inhibitory constant (Ki) was found to be 0.51 nM, indicating a very strong interaction. nih.gov Furthermore, the study revealed high selectivity, as the compound showed minimal affinity for the central benzodiazepine (B76468) receptor (CBR). nih.gov Docking simulations also confirmed that the binding mode of BS224 to TSPO is not significantly affected by the common A147T genetic polymorphism, a critical factor for its clinical applicability. nih.gov

Other studies have identified different protein targets for dichloropyridine-containing molecules. The dichloropyridine scaffold has been shown to interact with targets such as calcium channels and dopamine (B1211576) receptors in derivatives like 1,4-dihydropyridines. ontosight.ai The interactions, which can include hydrogen bonding and hydrophobic interactions, are critical for enhancing binding affinity and selectivity. ontosight.ai

Table 1: Molecular Docking Studies of this compound Derivatives

| Derivative/Compound Class | Target Protein | Key Findings |

| BS224 | Translocator Protein (TSPO) | High binding affinity (Ki = 0.51 nM) and selectivity. Binding mode is not affected by A147T mutation. nih.gov |

| 1,4-Dihydropyridine Derivatives | Calcium Channels, Dopamine Receptors | The dichloropyridine moiety is crucial for binding affinity and can interact with specific amino acid residues. ontosight.ai |

| General Derivatives | Nicotinamide Phosphoribosyltransferase (NAMPT) | Resemblance of synthesized structures to the active protein allows for the calculation of inhibitor activities. researchgate.net |

| Steroid Derivatives | Human Microsomal Cytochrome P450 (CYP17) | Theoretical binding affinities were evaluated using AutoDockVina. researchgate.net |

| 3,5-Dichloropyridine (B137275) Derivatives | P2X7 Receptor | Identified as novel antagonists for this receptor, which is involved in inflammatory responses. researchgate.net |

Future Prospects in Chemical Innovation

The unique chemical structure of this compound, featuring a pyridine ring with chlorine and amino substituents, confers stability and reactivity that make it a highly attractive scaffold for innovation in medicinal chemistry and materials science. chemimpex.com Its versatility as a building block allows for the synthesis of complex molecules and it is considered a compound of significant interest for researchers aiming to develop novel products and advance scientific research. chemimpex.com

This compound and its derivatives are poised to make significant contributions to future drug discovery efforts. The scaffold is a key ingredient in the development of new therapeutic agents that can target specific biological pathways involved in a range of diseases. chemimpex.com Its unique properties enable the creation of targeted therapies, showcasing its high potential in modern medicinal chemistry. chemimpex.com

Emerging research highlights its role in developing potent and selective agents.

Anti-proliferative Agents: Novel thieno[2-3-b]pyridine analogues, synthesized using related building blocks, have demonstrated potent anti-proliferative activity against cancer cell lines like HCT116 and MDA-MB-231, with IC50 concentrations as low as 25–50 nM. mdpi.com

P2X7 Receptor Antagonists: Derivatives of 3,5-dichloropyridine have been identified as a promising class of novel antagonists for the P2X7 receptor, a key target in inflammatory diseases. researchgate.net

Diagnostic Imaging: The development of the derivative BS224 as a next-generation PET ligand for imaging the TSPO protein demonstrates the compound's utility in creating advanced diagnostic tools for neurological conditions. nih.gov This ligand shows high affinity and is insensitive to the common rs6971 polymorphism, a major advantage over previous ligands. nih.gov

Enzyme Inhibitors: The compound serves as an important intermediate for synthesizing molecules with potential therapeutic effects, including inhibitors for targets like Aurora kinases. google.comgoogle.com

The ongoing exploration of this chemical scaffold is expected to yield new drug candidates with improved efficacy and novel mechanisms of action.

In the field of agricultural science, this compound is a valuable asset and a key intermediate for the synthesis of modern agrochemicals. chemimpex.com Its structure is a fundamental component in the development of effective pesticides, including herbicides and insecticides, which are essential for enhancing crop protection and improving agricultural yields. chemimpex.comlookchem.com The expanding global need for efficient and effective crop protection solutions continues to drive the demand for this compound. archivemarketresearch.com The versatility of this compound allows researchers to design and synthesize new active ingredients for herbicides and fungicides, contributing directly to agricultural innovation. chemimpex.com

Safety, Handling, and Environmental Considerations in Academic Research

Laboratory Safety Protocols for 3-Amino-2,5-dichloropyridine Handling

Safe handling of this compound is paramount and begins with a thorough understanding of its potential hazards. The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. thermofisher.com It is also known to cause skin and serious eye irritation, and may lead to respiratory irritation. thermofisher.comapolloscientific.co.uk

To mitigate exposure risks, comprehensive personal protective equipment is required. This includes respiratory protection, hand protection, and eye protection. tcichemicals.com

| PPE Component | Specification | Purpose |

| Respiratory Protection | Dust respirator (e.g., N95 type) | To prevent inhalation of the powder form of the compound. sigmaaldrich.comsigmaaldrich.com |

| Hand Protection | Protective gloves | To avoid direct skin contact. tcichemicals.com Gloves should be inspected before use. fishersci.ie |

| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes or dust. tcichemicals.comechemi.com |

| Face Protection | Face-shield | Recommended in situations where there is a higher risk of splashing. tcichemicals.com |

| Body Protection | Protective clothing, such as a lab coat or long-sleeved clothing | To prevent skin contact. fishersci.ieechemi.com |

Proper storage and adequate ventilation are crucial for maintaining a safe laboratory environment when working with this compound.

Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place. thermofisher.comechemi.com Some suppliers recommend refrigeration at temperatures between 2-8°C. sigmaaldrich.com It should be stored away from incompatible materials such as strong oxidizing agents. thermofisher.com

Ventilation: All handling should be performed in a well-ventilated area. tcichemicals.comechemi.com Local exhaust ventilation may be necessary to control exposure at the source, especially where dust is formed. apolloscientific.co.ukcapotchem.cn Safety showers and eye wash stations should be readily accessible in the work area. tcichemicals.com

Emergency Procedures for Spills and Exposure

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

| Exposure Route | First Aid Measures |

| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. thermofisher.com Remove contact lenses if present and easy to do. tcichemicals.com Seek medical attention if irritation persists. thermofisher.comtcichemicals.com |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. thermofisher.com Remove contaminated clothing and wash it before reuse. echemi.com If skin irritation occurs, seek medical advice. tcichemicals.com |

| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing. tcichemicals.comechemi.com If the person is not breathing, give artificial respiration. thermofisher.com Seek medical attention if you feel unwell. tcichemicals.com |

| Ingestion | Rinse the mouth with water. tcichemicals.com Do not induce vomiting. echemi.com Call a poison center or doctor if you feel unwell. thermofisher.com |

For spills, personnel should wear appropriate PPE and avoid dust formation. capotchem.cn The spilled material should be swept up and placed into a suitable, closed container for disposal. thermofisher.com The area of the spill should then be cleaned. It is important to prevent the product from entering drains. tcichemicals.com

Waste Management and Disposal Guidelines

Waste containing this compound is classified as hazardous and must be disposed of according to local, national, and international regulations. thermofisher.com It is recommended to contact a licensed professional waste disposal service. capotchem.cn Containers of the material, even if empty, should be disposed of at a hazardous or special waste collection point. thermofisher.com

Environmental Impact and Degradation Mechanisms (if research is available)

Currently, there is limited specific research available on the environmental impact and degradation mechanisms of this compound. Safety data sheets indicate that it should not be released into the environment and that it is not expected to be readily biodegradable. thermofisher.com One study noted that the increased halogen content in compounds like this compound can improve antifungal activity but may reduce solubility in polar solvents. Further research is needed to fully understand its environmental fate. While not directly about the title compound, research on similar chlorinated pyridines, such as picloram, has shown that reductive dechlorination can occur under anaerobic conditions in sediment, suggesting a potential biodegradation pathway for related compounds. asm.org However, extrapolating these findings to this compound requires specific investigation.

Q & A

Q. What are the optimized synthetic routes for 3-amino-2,5-dichloropyridine in laboratory settings?

A common method involves reacting tin(II) chloride dihydrate with 2-amino-3,5-dichloropyridine in a 1:2 molar ratio, acidified with hydrochloric acid, followed by refluxing at 343 K for one hour. Slow solvent evaporation over two weeks yields single crystals suitable for X-ray analysis . Key parameters include precise stoichiometry, controlled temperature, and extended crystallization times.

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Essential techniques include:

- Spectroscopy : FT-IR and FT-Raman to identify functional groups (e.g., NH₂ stretching at ~3300 cm⁻¹) and UV-Vis for electronic transitions .

- Melting Point Analysis : Reported mp ranges (e.g., 124–125°C) help assess purity .

- X-ray Crystallography : Confirms molecular geometry and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .

Advanced Research Questions

Q. What computational approaches are employed to predict the reactivity or spectroscopic behavior of this compound?

Quantum mechanical calculations (e.g., DFT) model vibrational spectra, electronic properties, and frontier molecular orbitals. Molecular docking studies (e.g., AutoDock Vina) predict binding affinities for bioactivity screening, such as α-glucosidase inhibition .

Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions for this compound?

- Cross-Validation : Compare experimental FT-IR/Raman spectra with DFT-simulated spectra to refine computational parameters (e.g., basis sets, solvent models) .

- Crystallographic Validation : Use X-ray-derived bond lengths/angles as reference data to calibrate theoretical models .

- Error Analysis : Evaluate discrepancies in vibrational modes or electronic transitions by adjusting computational approximations (e.g., anharmonic corrections) .

Q. What strategies are recommended for designing derivatives of this compound with enhanced bioactivity?

- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., aryl groups) at the pyridine ring to modulate electronic and steric effects.

- Molecular Docking : Screen derivatives against target proteins (e.g., α-glucosidase) to prioritize candidates with optimal binding energies .

- Kinetic Studies : Assess inhibition mechanisms (e.g., competitive vs. non-competitive) using enzyme kinetics under varied substrate concentrations .

Q. How does this compound behave as a ligand in coordination chemistry, and what factors influence its complexation with metals?

- Coordination Modes : The NH₂ and pyridinic N atoms act as donor sites, forming complexes with metals like Sn(IV).

- Reaction Conditions : Acidic media (HCl) stabilize metal-ligand bonds, while molar ratios (e.g., 1:2 metal:ligand) dictate complex stoichiometry .

- Crystallographic Insights : Hydrogen bonding and π-stacking in crystal structures influence supramolecular assembly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |